Steric Hindrance Positioning: Intermediate Bulk Between Native Tyrosine and 2,6-Dimethyltyrosine
The 2-methyl substitution on the tyrosine aromatic ring confers steric hindrance that is positioned as an intermediate between native L-tyrosine (no ortho substitution) and (L)-2,6-dimethyl tyrosine (Dmt, dual ortho substitution). This gradation enables fine-tuning of peptide-receptor interactions where either no substitution (insufficient activity modulation) or full 2,6-dimethyl substitution (excessive steric bulk that may disrupt binding) fails to achieve the desired balance of affinity and selectivity [1]. The non-natural amino acid (L)-2-methyl tyrosine (Mmt) has been specifically studied for this 'modulation of steric effects in opioid peptide chains' [2].
| Evidence Dimension | Steric hindrance profile (ortho-substitution on aromatic ring) |
|---|---|
| Target Compound Data | Single ortho-methyl group (2-position); intermediate steric bulk |
| Comparator Or Baseline | L-Tyrosine (Tyr): No ortho substitution, minimal steric bulk; (L)-2,6-Dimethyl tyrosine (Dmt): Dual ortho-methyl groups, maximal steric bulk |
| Quantified Difference | Qualitative gradation: Tyr (0 ortho-CH₃) < Mmt (1 ortho-CH₃) < Dmt (2 ortho-CH₃) |
| Conditions | Steric analysis based on aromatic substitution pattern; relevant to peptide-receptor binding pocket accommodation |
Why This Matters
This intermediate steric profile enables SAR studies requiring precise control over conformational constraints, a capability unavailable with either unsubstituted Tyr or fully substituted Dmt.
- [1] Illuminati D, Trapella C, Zanirato V, Guerrini R, Albanese V, Sturaro C, Stragapede S, Malfacini D, Compagnin G, Catani M, Fantinati A. (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp²)–H Activation. Pharmaceuticals. 2023;16(11):1592. View Source
- [2] Fantinati A, et al. (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy. Pharmaceuticals. 2023;16(11):1592. View Source
